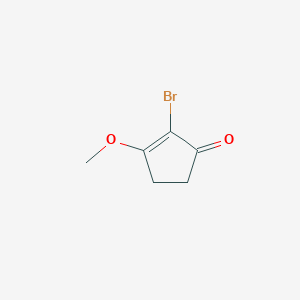

2-Bromo-3-methoxycyclopent-2-en-1-one

Overview

Description

2-Bromo-3-methoxycyclopent-2-en-1-one, also known as 2-Bromo-3-methoxycyclopentenone, is a cyclic organic compound with a molecular formula of C5H7BrO. It is a colorless liquid with a boiling point of 118°C and a melting point of -78°C. 2-Bromo-3-methoxycyclopent-2-en-1-one is a versatile organic compound with a wide range of applications in the chemical industry. It is used as a precursor in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other materials.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-methoxycyclopent-2-en-1-one is a valuable building block in organic synthesis. It serves as a precursor for various cyclopentene derivatives due to the presence of reactive methoxy and bromo groups. These derivatives are crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals. The compound’s ability to undergo reactions like halogenation, cycloaddition, and nucleophilic substitution makes it a versatile reagent for constructing cyclic structures with medicinal properties .

Pharmacology

In pharmacological research, this compound is used to develop new drugs. Its structure is similar to that of certain natural products, which allows researchers to synthesize analogs that can interact with biological systems. For instance, modifications of this compound can lead to the development of new anti-inflammatory agents or analgesics by targeting specific enzymes or receptors within the body .

Material Science

The bromo and methoxy groups on the cyclopentenone ring make it an interesting candidate for creating polymers with unique properties. When incorporated into polymer chains, it can potentially improve the material’s thermal stability, rigidity, and resistance to degradation. This makes it useful for engineering high-performance materials for aerospace, automotive, and electronics industries .

Analytical Chemistry

2-Bromo-3-methoxycyclopent-2-en-1-one can be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct chemical signature helps in the identification and quantification of similar compounds in complex mixtures. This is particularly useful in the quality control of pharmaceuticals and the detection of contaminants in environmental samples .

Biochemistry

In biochemistry, this compound can be used to study enzyme-catalyzed reactions involving cyclopentenone rings. It can act as a substrate or inhibitor for enzymes that play a role in the metabolism of cyclopentenone-containing compounds. Understanding these interactions is crucial for developing drugs that can modulate these enzymatic pathways .

Industrial Applications

While not directly used in industrial processes, 2-Bromo-3-methoxycyclopent-2-en-1-one can be used to synthesize intermediates that are. For example, it can be transformed into compounds that serve as catalysts or additives in the production of plastics, resins, and other synthetic materials. Its role in creating flame retardants or UV stabilizers for industrial materials is also being explored .

properties

IUPAC Name |

2-bromo-3-methoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVAJMYDPQTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455002 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14203-25-9 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

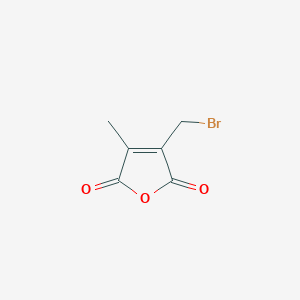

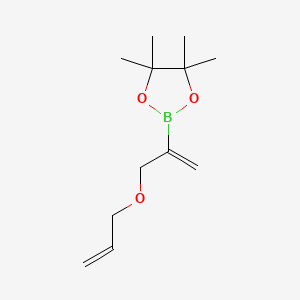

Synthesis routes and methods I

Procedure details

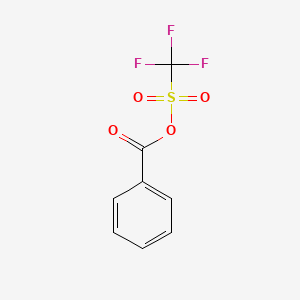

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.